molecular formula C6H15O3P B123874 Methyl(3-methylbutan-2-yloxy)phosphinic acid CAS No. 151299-67-1

Methyl(3-methylbutan-2-yloxy)phosphinic acid

Cat. No.: B123874
CAS No.: 151299-67-1
M. Wt: 166.16 g/mol
InChI Key: XXNHSUHBJBBYGM-UHFFFAOYSA-N
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Description

Methyl(3-methylbutan-2-yloxy)phosphinic acid is an organophosphorus compound with the molecular formula C6H15O3P It is a phosphinic acid derivative, characterized by the presence of a phosphinic acid group (P(OH)(OCH3)) attached to a 3-methylbutan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(3-methylbutan-2-yloxy)phosphinic acid can be synthesized through several methods. One common approach involves the reaction of methyl hypophosphite with methyl acrylate, followed by hydrolysis. The reaction conditions typically include the use of a solvent such as methanol or ethanol and a catalyst to facilitate the reaction. The hydrolysis step can be carried out under acidic or basic conditions, depending on the desired yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH. The use of polymer-supported reagents and catalysts can enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl(3-methylbutan-2-yloxy)phosphinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphinic acids. These products have diverse applications in different fields .

Scientific Research Applications

Methyl(3-methylbutan-2-yloxy)phosphinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl(3-methylbutan-2-yloxy)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphinic acid group can mimic the phosphate group in biological molecules, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl(3-methylbutan-2-yloxy)phosphinic acid include:

Uniqueness

This compound is unique due to its specific structure, which combines a phosphinic acid group with a 3-methylbutan-2-yloxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl(3-methylbutan-2-yloxy)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O3P/c1-5(2)6(3)9-10(4,7)8/h5-6H,1-4H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNHSUHBJBBYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)OP(=O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90934224
Record name 3-Methylbutan-2-yl hydrogen methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151299-67-1
Record name Methyl(3-methylbutan-2-yloxy)phosphinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151299671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylbutan-2-yl hydrogen methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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